Cas no 135095-52-2 (Camelliaside A)

Camelliaside A structure
Camelliaside A structure
Nom du produit:Camelliaside A
Numéro CAS:135095-52-2
Le MF:C33H40O20
Mégawatts:756.6587
MDL:MFCD28988581
CID:185805
PubChem ID:25115189

Camelliaside A Propriétés chimiques et physiques

Nom et identifiant

    • 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]ox
    • Camelliaside A
    • 2)]-b-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
    • ginsenoside-F2
    • 3-[(O-6-Deoxy-alpha-L-mannopyranosyl-(1→6)-O-[beta-D-galactopyranosyl-(1→2)]-beta-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • 3-[(2R,3S,4R,5R,6R)-4,5-Dihydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ox
    • MS-31342
    • 3-(((2S,3R,4S,5S,6R)-4,5-Dihydroxy-3-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • AKOS040756506
    • 135095-52-2
    • HY-N2524
    • CHEMBL2229454
    • VNLOLXSJMINBIS-XWAGUSETSA-N
    • CS-0022795
    • DTXSID10159250
    • k-Gal-rha-glu
    • Kaempferol-Gal-Rha-Glu
    • Kaempferol 3-O-(2-O-galactopyranosyl-6-O-rhamnopyranosyl)glucopyranoside
    • 4H-1-Benzopyran-4-one, 3-((O-6-deoxy-alpha-L-mannopyranosyl-(1-6)-O-(beta-D-galactopyranosyl-(1-2))-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-
    • 5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one
    • 3-{[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-({[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}methyl)oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • 1ST161575
    • DA-51560
    • MDL: MFCD28988581
    • Piscine à noyau: 1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17-,19-,20-,21+,23+,24-,25-,26+,27+,30+,31+,32+,33-/m1/s1
    • La clé Inchi: VNLOLXSJMINBIS-DIIYSANSSA-N
    • Sourire: O([C@@]1([H])[C@]([H])([C@@]([H])([C@@]([H])([C@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@]1([H])[C@@]([H])(OC2C(C3=C(C([H])=C(C([H])=C3OC=2C2C([H])=C([H])C(=C([H])C=2[H])O[H])O[H])O[H])=O)O[C@]([H])(C([H])([H])O[C@]2([H])[C@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O2)O[H])O[H])O[H])[C@@]([H])([C@@]1([H])O[H])O[H]

Propriétés calculées

  • Qualité précise: 756.211294g/mol
  • Charge de surface: 0
  • XLogP3: -2.5
  • Nombre de donneurs de liaisons hydrogène: 12
  • Nombre de récepteurs de liaison hydrogène: 20
  • Nombre de liaisons rotatives: 9
  • Masse isotopique unique: 756.211294g/mol
  • Masse isotopique unique: 756.211294g/mol
  • Surface topologique des pôles: 324Ų
  • Comptage des atomes lourds: 53
  • Complexité: 1280
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 15
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

  • Couleur / forme: Yellow powder
  • Dense: 1.79±0.1 g/cm3 (20 ºC 760 Torr),
  • Point d'ébullition: 1094.1°Cat760mmHg
  • Point d'éclair: 344.1°C
  • Indice de réfraction: 1.743
  • Solubilité: Pratiquement insoluble (0055 G / l) (25 ºC),
  • Le PSA: 328.35000
  • Le LogP: -3.56850
  • Pression de vapeur: 0.0±0.3 mmHg at 25°C

Camelliaside A PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chengdu Biopurify Phytochemicals Ltd
BP1470-100mg
Camelliaside A
135095-52-2 98%
100mg
$950 2023-09-19
Chengdu Biopurify Phytochemicals Ltd
BP1470-20mg
Camelliaside A
135095-52-2 98%
20mg
$290 2023-09-20
ChemFaces
CFN93559-20mg
Camelliaside A
135095-52-2 >=98%
20mg
$318 2023-09-19
TRC
C210125-10mg
Camelliaside A
135095-52-2
10mg
$ 505.00 2022-04-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55440-5mg
Camelliaside A
135095-52-2 98%
5mg
¥0.00 2023-09-07
CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd.
PS1023-0010
Camelliaside A
135095-52-2 98.0%(HPLC)
10mg
1500.00 2023-03-22
MedChemExpress
HY-N2524-10mg
Camelliaside A
135095-52-2 99.65%
10mg
¥5200 2024-04-20
TargetMol Chemicals
T3854-5 mg
Camelliaside A
135095-52-2 98%
5mg
¥ 3,350 2023-07-11
MedChemExpress
HY-N2524-5mg
Camelliaside A
135095-52-2 99.65%
5mg
¥3400 2024-04-20
TargetMol Chemicals
T3854-1 mL * 10 mM (in DMSO)
Camelliaside A
135095-52-2 98%
1 mL * 10 mM (in DMSO)
¥ 3960 2023-09-15
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:135095-52-2)Camelliaside A
A1200341
Pureté:99%/99%/99%
Quantité:10mg/25mg/50mg
Prix ($):206.0/412.0/716.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:135095-52-2)Camelliaside A
TBW00174
Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête